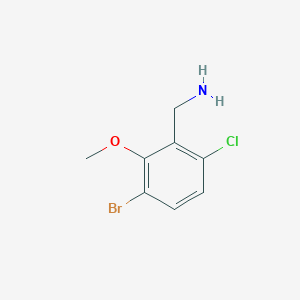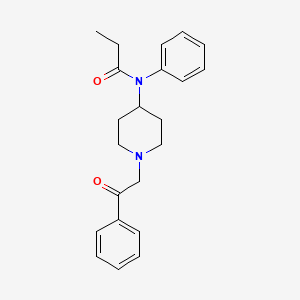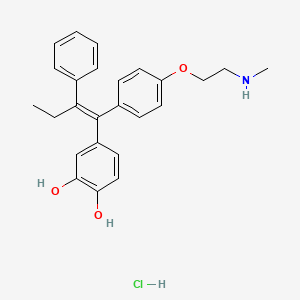![molecular formula C7H4F5NO B13431427 [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Umemoto reaction, which involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol, often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability . The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridines.
科学的研究の応用
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with enhanced thermal and chemical stability.
作用機序
The mechanism of action of [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.
2,4-Difluoropyridine: Contains two fluorine atoms but lacks the trifluoromethyl group.
3-Trifluoromethylpyridine: Contains the trifluoromethyl group but lacks the additional fluorine atoms.
Uniqueness
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol is unique due to the combination of multiple fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H4F5NO |
|---|---|
分子量 |
213.10 g/mol |
IUPAC名 |
[2,6-difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H4F5NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1,14H,2H2 |
InChIキー |
YOIBBRWZDDHRSD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1F)F)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)


![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)





